(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Overview
Description
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic compound that features a combination of aromatic rings, a vinyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves a multi-step process:
Synthesis of the Vinyl Intermediate: The first step involves the formation of the (E)-4-(2-(pyridin-4-yl)vinyl)phenyl intermediate. This can be achieved through a Heck reaction, where 4-bromopyridine is coupled with styrene in the presence of a palladium catalyst and a base such as triethylamine.
Formation of the Sulfonyl Benzoate: The next step involves the synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. This can be done by reacting 4-aminobenzoic acid with pyrrolidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Esterification: The final step is the esterification of the vinyl intermediate with the sulfonyl benzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Heck reaction and automated systems for the esterification process to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The nitro groups on the aromatic rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Epoxides: and from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Scientific Research Applications
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, inhibiting or modulating their activity.
Materials Science: It functions by contributing to the electronic properties of materials, such as charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzoate: Lacks the sulfonyl group, which may affect its reactivity and applications.
4-(pyrrolidin-1-ylsulfonyl)benzoic acid: Lacks the vinyl and pyridine groups, limiting its use in materials science.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-pyrrolidin-1-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-24(21-7-11-23(12-8-21)31(28,29)26-17-1-2-18-26)30-22-9-5-19(6-10-22)3-4-20-13-15-25-16-14-20/h3-16H,1-2,17-18H2/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKQMSSQNSWQCI-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C/C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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